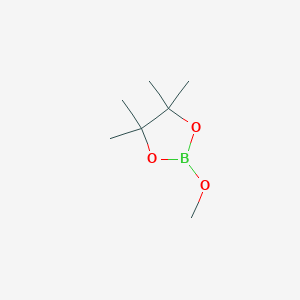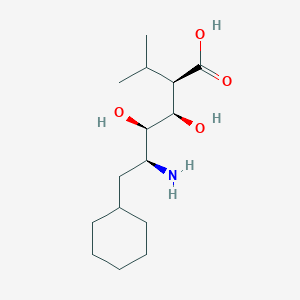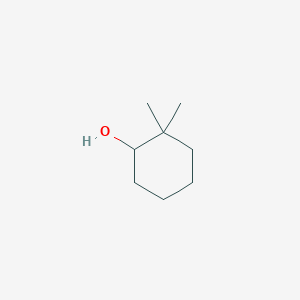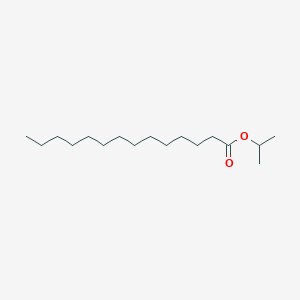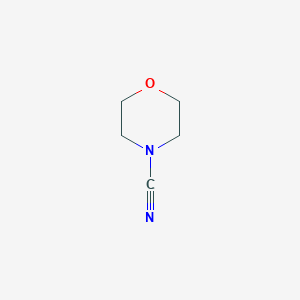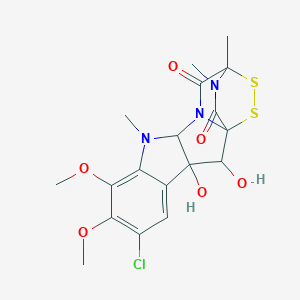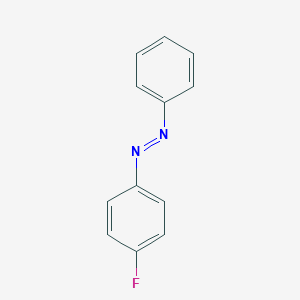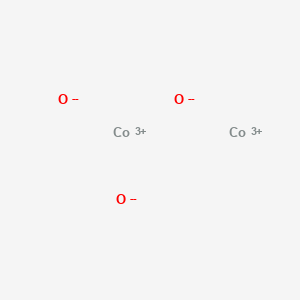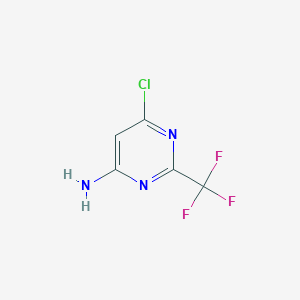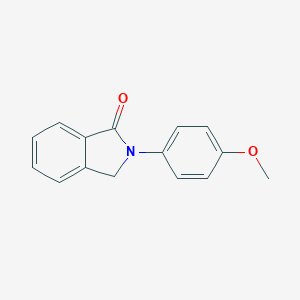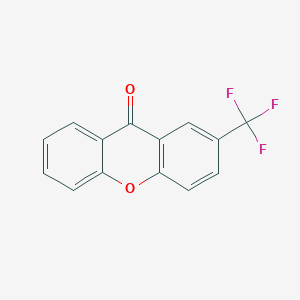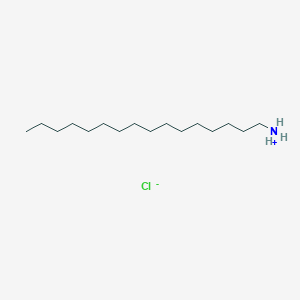
Hexadecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hexadecylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexadecylamine with hydrochloric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the crystallization of the salt from methanol .
Análisis De Reacciones Químicas
Hexadecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It is generally stable and does not undergo significant oxidation or reduction under normal conditions.
Reactivity with Strong Oxidizers and Reducing Agents: It is incompatible with many strong oxidizers and reducing agents, such as metal hydrides and organometallics.
Aplicaciones Científicas De Investigación
Hexadecylammonium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexadecylammonium chloride is primarily based on its cationic nature. It adsorbs onto the surface of bacterial cells, diffuses through the cell wall, and disrupts the cytoplasmic membrane, leading to cell lysis . This property makes it an effective antimicrobial agent.
Comparación Con Compuestos Similares
Hexadecylammonium chloride is part of the broader class of quaternary ammonium compounds (QACs). Similar compounds include:
- Dodecyltrimethylammonium chloride
- Trimethyloctadecylammonium chloride
- Benzyldimethylthis compound
Compared to these compounds, this compound is unique due to its specific alkyl chain length, which influences its surface-active properties and antimicrobial efficacy .
Propiedades
Número CAS |
1602-97-7 |
|---|---|
Fórmula molecular |
C16H36ClN |
Peso molecular |
277.9 g/mol |
Nombre IUPAC |
hexadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
Clave InChI |
ZWGTVKDEOPDFGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[NH3+].[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCCN.Cl |
Key on ui other cas no. |
1602-97-7 |
Números CAS relacionados |
143-27-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


